molecular formula C22H20FNO3 B14991444 3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B14991444
M. Wt: 365.4 g/mol
InChI Key: SEOHTDUKRQPXSI-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a fluorophenyl group with a hexahydro-cyclohepta-chromeno-oxazin core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl precursor and subject it to cyclization reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one lies in its complex structure, which combines multiple functional groups and ring systems.

Properties

Molecular Formula

C22H20FNO3

Molecular Weight

365.4 g/mol

IUPAC Name

14-(4-fluorophenyl)-10,16-dioxa-14-azatetracyclo[9.8.0.02,8.012,17]nonadeca-1(11),2(8),12(17),18-tetraen-9-one

InChI

InChI=1S/C22H20FNO3/c23-14-6-8-15(9-7-14)24-12-19-20(26-13-24)11-10-17-16-4-2-1-3-5-18(16)22(25)27-21(17)19/h6-11H,1-5,12-13H2

InChI Key

SEOHTDUKRQPXSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC=C(C=C5)F

Origin of Product

United States

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